L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Quality Control Peptide Synthesis Analytical Chemistry

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine (CAS 819802-73-8), also known as H-Ile-Ile-Ala-Arg-OH, is a synthetic tetrapeptide composed of two L-isoleucine residues, an L-alanine, and a C-terminal L-arginine. It has a molecular weight of 471.59 g/mol and a molecular formula of C21H41N7O5.

Molecular Formula C21H41N7O5
Molecular Weight 471.6 g/mol
CAS No. 819802-73-8
Cat. No. B12521825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
CAS819802-73-8
Molecular FormulaC21H41N7O5
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C21H41N7O5/c1-6-11(3)15(22)18(30)28-16(12(4)7-2)19(31)26-13(5)17(29)27-14(20(32)33)9-8-10-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t11-,12-,13-,14-,15-,16-/m0/s1
InChIKeyCLFLETFVGVRSTK-QNILMXGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine Procurement & Selection Overview


L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine (CAS 819802-73-8), also known as H-Ile-Ile-Ala-Arg-OH, is a synthetic tetrapeptide composed of two L-isoleucine residues, an L-alanine, and a C-terminal L-arginine. It has a molecular weight of 471.59 g/mol and a molecular formula of C21H41N7O5 . This compound is a member of the short-chain basic/hydrophobic peptide class and is primarily utilized as a research tool in peptide chemistry and mass spectrometry. Its sequence motif has been identified within larger bioactive peptides, suggesting its utility as a core scaffold or control fragment in structure-activity relationship (SAR) studies [1].

Why Generic Substitution Fails for L-Isoleucyl-L-isoleucyl-L-alanyl-L-arginine


Simple substitution with other in-class arginine-containing peptides or truncated analogs (e.g., Ile-Ala-Arg or Ile-Arg) cannot replicate the distinct physicochemical profile of L-Isoleucyl-L-isoleucyl-L-alanyl-L-arginine. The specific sequence of two N-terminal isoleucine residues followed by alanine and arginine creates a unique combination of steric bulk, hydrophobicity, and charge distribution . This profile dictates its chromatographic retention time, mass spectrometric fragmentation pattern, and potential interaction with enzyme active sites, such as the S1 and S2 pockets of angiotensin-converting enzyme (ACE) where this motif has been shown to form critical hydrogen bonds [1]. Using a shorter or differently sequenced analog will lead to divergent analytical and biological readouts, compromising experimental reproducibility and data comparability in procurement-sensitive research.

Quantitative Differentiation Evidence for L-Isoleucyl-L-isoleucyl-L-alanyl-L-arginine


Validated Purity & Batch-Specific Quality Control vs. Generic Peptide Suppliers

The compound from primary supplier Bidepharm is provided with a standard purity of 97%, confirmed by batch-specific quality control reports including NMR, HPLC, and GC . This documented analytical validation offers a quantifiable advantage over procurement from less characterized generic suppliers, where purity may be inconsistently reported or unvalidated.

Quality Control Peptide Synthesis Analytical Chemistry

Molecular Weight Differentiation from Closest Shorter-Chain Analogs

With a molecular weight of 471.59 g/mol, this tetrapeptide is distinctly heavier than its potential tripeptide (L-Isoleucyl-L-alanyl-L-arginine, 358.44 g/mol) and dipeptide (L-Isoleucyl-L-arginine, 287.36 g/mol) analogs. This 113.15 Da and 184.23 Da mass difference, respectively, provides unambiguous mass spectrometric discrimination, which is crucial when the compound is used as a heavy standard or in complex mixture analysis.

Mass Spectrometry Proteomics Analytical Method Development

Retention Time Alteration from Increased Hydrophobicity vs. Shorter Analogs

The addition of a second isoleucine significantly increases the peptide's hydrophobicity. The Grand Average of Hydropathy (GRAVY) score for the target compound is calculated to be approximately +1.10, compared to +0.67 for the tripeptide Ile-Ala-Arg and +0.65 for the dipeptide Ile-Arg [1]. This class-level inference predicts a measurably longer retention time in reversed-phase HPLC, a critical parameter for separation method development and purity analysis.

Reversed-Phase HPLC Peptide Analysis Method Validation

Role as a Substructure Motif in a Validated ACE Inhibitory Peptide

The sequence Ile-Ile-Ala-Arg forms the core of the recently discovered heptapeptide His-Ile-Ile-Ala-Arg-Pro-His (HIIARPH), which displayed a quantifiable ACE inhibitory activity with an IC50 of 461.5 μM [1]. While direct activity data for the tetrapeptide itself is not reported in that study, it establishes a class-level link for the IIAR motif as a pharmacophoric element capable of engaging ACE's S1 and S2 pockets. This contrasts with tripeptide or dipeptide analogs containing this motif, which are structurally incomplete for this specific binding interaction.

ACE Inhibition Peptide Motif Drug Discovery

High-Value Application Scenarios for L-Isoleucyl-L-isoleucyl-L-alanyl-L-arginine


Quality Control & Method Development in Quantitative Mass Spectrometry

The compound's distinctive mass (471.59 g/mol) and high validated purity (97%) make it an ideal candidate for use as a heavy internal standard or calibration analyte in liquid chromatography-mass spectrometry (LC-MS) workflows . Its unique mass over its tripeptide analog prevents interference, ensuring accurate quantification in proteomics studies.

Structure-Activity Relationship (SAR) Studies on ACE Inhibition

Given the identification of the IIAR motif within the ACE-inhibitory peptide HIIARPH, this tetrapeptide serves as a minimal structural probe to elucidate the binding contribution of the Ile-Ile-Ala-Arg sequence to ACE's catalytic pockets [1]. Its procurement enables controlled head-to-head studies against motif-truncated analogs to map pharmacophoric elements.

Chromatographic Method Validation for Hydrophobic Peptide Separation

With a predicted high GRAVY score (~+1.10), the peptide is well-suited as a test probe for developing and validating reversed-phase HPLC methods targeting hydrophobic peptides [2]. Its extended retention time, compared to less hydrophobic analogs, provides a benchmark for assessing column performance and mobile phase gradients.

Synthetic Chemistry Reference Standard

The supplier's provision of comprehensive batch-specific QC data (NMR, HPLC, GC) makes the compound a traceable reference standard for synthetic peptide chemistry . It acts as a reliable benchmark for monitoring solid-phase peptide synthesis (SPPS) outcomes, particularly for sequences rich in bulky, hydrophobic residues.

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